Arcitumomab is derived from the NP-4 monoclonal antibody, which is produced from hybridoma technology using mouse myeloma cells. The classification of Arcitumomab falls under antibody-drug conjugates, specifically as a radiolabeled monoclonal antibody fragment used for diagnostic imaging rather than therapeutic applications .
The synthesis of Arcitumomab involves several key steps:
Arcitumomab consists primarily of a 50-kDa monovalent Fab fragment derived from the NP-4 monoclonal antibody. Its molecular structure allows it to retain specificity for CEA while facilitating faster clearance from circulation compared to whole antibodies. This characteristic improves imaging contrast by reducing background noise from non-target tissues .
The chemical structure can be represented as follows:
The primary chemical reactions involved in the preparation of Arcitumomab include:
These reactions must be carefully controlled to ensure high yield and specificity of labeling .
The mechanism by which Arcitumomab functions involves specific binding to carcinoembryonic antigen expressed on colorectal cancer cells. Upon administration, Arcitumomab accumulates in tumors due to its affinity for CEA, while the technetium-99m emits gamma radiation detectable by SPECT imaging systems .
This process allows clinicians to visualize tumor locations and assess disease progression or recurrence effectively.
Arcitumomab exhibits several notable physical and chemical properties:
These properties are crucial for ensuring effective diagnostic imaging while minimizing patient exposure to radiation.
Arcitumomab's primary application lies in its use as a diagnostic tool in oncology:
Although it was once widely used, it is important to note that Arcitumomab is no longer marketed in the United States due to evolving standards in cancer diagnostics .
CAS No.: 51068-94-1
CAS No.: 26931-87-3
CAS No.: 77466-09-2